3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine
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Overview
Description
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid and sulfuric acid for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential as an antitumor agent due to its ability to inhibit specific enzymes like CDK2.
Industry: It is explored for its photophysical properties and potential use in materials science.
Mechanism of Action
The mechanism of action of 3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes. For instance, it inhibits CDK2 by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its thermal stability and energetic material properties.
Uniqueness
3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine is unique due to its specific structural features that allow for diverse chemical modifications and its significant potential in medicinal chemistry as an enzyme inhibitor.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12N4/c1-3-12-10-9(7-13-14(10)5-1)8-2-4-11-6-8/h1,3,5,7-8,11H,2,4,6H2 |
InChI Key |
RSQYBZCJSCAWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C3N=CC=CN3N=C2 |
Origin of Product |
United States |
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